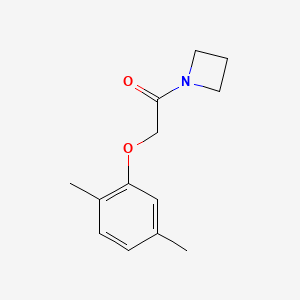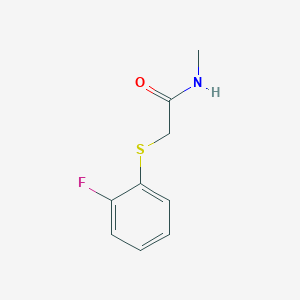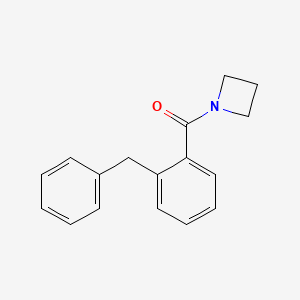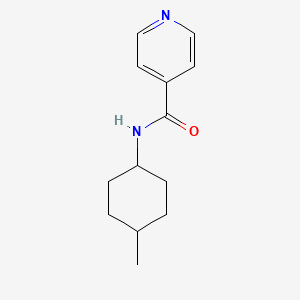
N-(4-methylcyclohexyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)pyridine-4-carboxamide (also known as 4-Me-MPH) is a chemical compound that belongs to the pyridine class of compounds. It is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH is a potent psychostimulant that has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
The exact mechanism of action of 4-Me-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in attention and cognitive function. By increasing the levels of these neurotransmitters in the brain, 4-Me-MPH enhances cognitive performance and reduces symptoms of ADHD.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Me-MPH are similar to those of methylphenidate, including increased heart rate and blood pressure, decreased appetite, and potential for addiction and abuse. However, studies have suggested that 4-Me-MPH may have a lower risk of abuse and addiction compared to other psychostimulants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Me-MPH in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters, which allows for more precise manipulation of these neurotransmitter systems. However, limitations include potential toxicity and variability in effects due to individual differences in metabolism and other factors.
Orientations Futures
Future research on 4-Me-MPH could focus on its potential therapeutic applications in other cognitive disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential as a performance-enhancing drug. Additionally, further studies could investigate its mechanism of action and potential side effects, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 4-Me-MPH involves the reaction of pyridine-4-carboxylic acid with 4-methylcyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Research on 4-Me-MPH has primarily focused on its potential therapeutic applications in the treatment of ADHD and other cognitive disorders. Studies have shown that 4-Me-MPH has similar effects to methylphenidate, including increased attention and focus, reduced impulsivity, and improved cognitive performance. Additionally, 4-Me-MPH has been found to have lower abuse potential and fewer side effects compared to other psychostimulants.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h6-10,12H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNHVTWHPOLWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

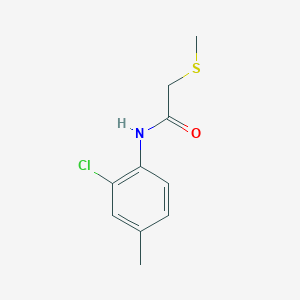
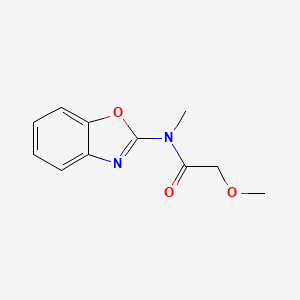
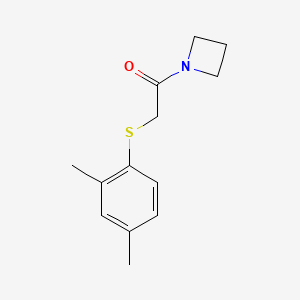
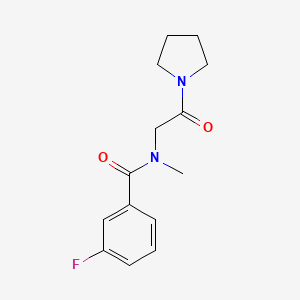
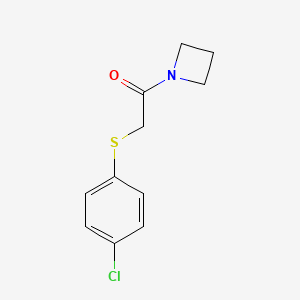
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
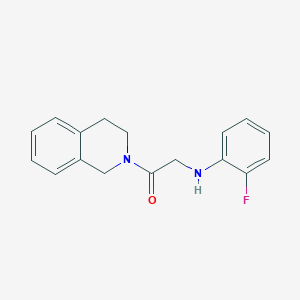
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)
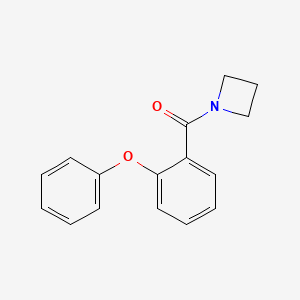
![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)
